(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
This compound features a 5-chlorothiophen-2-yl group connected via a methanone bridge to a piperidin-1-yl moiety, which is further substituted with a 4-methylbenzo[d]thiazol-2-yloxy group. Its structure combines a halogenated thiophene, a benzo[d]thiazole, and a piperidine linker, making it a hybrid heterocyclic system. The chlorine substituent on the thiophene ring and the methyl group on the benzo[d]thiazole are critical for modulating electronic properties and lipophilicity, which influence biological interactions and pharmacokinetics .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-11-3-2-4-13-16(11)20-18(25-13)23-12-7-9-21(10-8-12)17(22)14-5-6-15(19)24-14/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXDOQFVYRLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. A common route involves the following steps:
Formation of 5-chlorothiophen-2-yl intermediates: : This involves the chlorination of thiophene derivatives under controlled conditions.
Synthesis of 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine: : This can be achieved by reacting 4-methylbenzothiazole with piperidine under specific conditions to introduce the piperidine group.
Industrial Production Methods
Industrial production may involve similar routes with optimization for large-scale synthesis. The processes are fine-tuned to enhance yield, reduce waste, and ensure consistency in product quality. Various catalytic systems and reaction conditions are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the thiophene ring or the benzothiazole moiety.
Reduction: : Reduction reactions may target specific functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents such as sodium hydroxide (NaOH) or various acids can facilitate substitution reactions.
Major Products Formed from These Reactions
The products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
This compound is valuable in organic synthesis due to its reactivity and functional groups. It serves as an intermediate in the synthesis of more complex molecules.
Biology
Its structural features allow it to interact with biological targets, making it a candidate for biochemical studies and drug design.
Medicine
Potential therapeutic applications are explored, particularly in targeting diseases where its unique structure could inhibit or modulate specific biological pathways.
Industry
The compound's versatility extends to industrial applications, where it may be used in material science or as a precursor for other industrial chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its effects are mediated through various pathways:
Molecular Interactions: : The benzothiazole and piperidine moieties enable interactions with protein targets.
Pathways Involved: : These interactions can modulate signaling pathways, influencing cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Chloro vs. Bromo Analogues : highlights compounds 4 (chloro) and 5 (bromo) as isostructural derivatives. Chloro substituents, as in the target compound, often enhance binding affinity through halogen bonding or increased lipophilicity compared to bromo analogues. For example, a related 4-chlorophenyl-thiazole derivative exhibited antimicrobial activity . The target compound’s chlorine may similarly improve target engagement, though bromo analogues might offer longer metabolic stability due to slower enzymatic degradation.
Heterocyclic Core Modifications
- Thiophene vs. Thiazole/Thiazolidinone: The target compound’s thiophene ring differs from thiazole (e.g., compound 74 in ) and thiazolidinone (e.g., compound 5 in ). Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but improve membrane permeability.
Linker Group Variations
- Piperidine vs. Pyrrolidine :
- The target compound’s piperidine linker (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered, as in compound 69Z, ). Piperidine’s chair conformation may optimize spatial positioning of substituents for target binding, while pyrrolidine’s envelope conformation could restrict rotational freedom .
Substituent Effects
- Methyl vs. Methoxy Groups :
- The 4-methyl group on the benzo[d]thiazole (target compound) enhances lipophilicity compared to methoxy-substituted analogues (e.g., compound 74 in ). This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Methoxy groups, as in compound 5 (), increase polarity and may improve solubility but reduce passive diffusion .
Electronic Properties
- Electrostatic Potential: Computational tools like Multiwfn () could analyze the chlorine atom’s electron-withdrawing effect, which polarizes the thiophene ring. This may enhance halogen bonding with target proteins, as seen in similar chloroaryl derivatives .
Pharmacokinetics
- LogP and Solubility : The target compound’s molecular weight (~450 g/mol) and chloro/benzo[d]thiazole groups likely result in a higher LogP compared to pyrimidine-based analogues (e.g., compound W3 in ), which incorporate a methylpiperazinyl group for improved solubility .
Biological Activity
(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a chlorothiophene moiety with a piperidine linked to a benzo[d]thiazole, suggesting a complex interaction with biological systems. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 371.9 g/mol |
| CAS Number | 921549-70-4 |
This compound features both electron-withdrawing and electron-donating groups, which may influence its reactivity and biological interactions.
The mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes, potentially modulating signaling pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Pharmacological Properties
Research indicates that this compound has potential anti-inflammatory and analgesic properties. Similar compounds have demonstrated effectiveness in inhibiting the production of prostaglandins through COX inhibition, suggesting that this compound may exhibit similar effects . Additionally, its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anti-inflammatory Activity : A study evaluating benzothiazole derivatives found that compounds with similar structures exhibited significant anti-inflammatory effects by inhibiting COX enzymes.
- Enzyme Inhibition : Research on related compounds indicated their potential in inhibiting various enzymes linked to cancer progression, suggesting that this compound may also possess anticancer properties .
- Pharmacokinetics : Evaluation of similar compounds has shown favorable pharmacokinetic profiles, adhering to Lipinski's Rule of Five, indicating good oral bioavailability and drug-likeness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound's synthesis likely involves multi-step reactions, such as coupling a 5-chlorothiophene carbonyl derivative with a functionalized piperidine intermediate. Key steps may include:
- Schiff base formation : Condensation of a carbonyl group with an amine under acidic or reflux conditions (e.g., acetic acid/DMF, as in ).
- Cyclization : Intramolecular nucleophilic substitution to form the benzo[d]thiazole ring ().
- Optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing for 2–4 hours with sodium acetate as a base improves yield ( ). Monitor intermediates via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to assign thiophene, piperidine, and benzo[d]thiazole moieties.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., monoclinic space group , as in ).
- Mass spectrometry : Use HRMS to verify molecular weight (e.g., , expected 393.02) and detect impurities ( ).
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Incubate at 37°C and analyze degradation products via LC-MS over 24–72 hours ( ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological target interactions?
- Methodology :
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, Fukui indices, and electron localization function (ELF) to identify reactive sites ( ).
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (e.g., 100 ns trajectories) to assess binding stability ( ).
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodology :
- Assay standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compound activity ( ).
- Dose-response normalization : Apply Hill equation modeling to compare IC values across systems ( ).
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Core modifications : Substitute the 5-chlorothiophene with fluorophenyl ( ) or modify the piperidine oxygen linker ( ).
- Bioisosteric replacement : Replace benzo[d]thiazole with benzimidazole ( ) to assess impact on target affinity.
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond donors/acceptors ( ).
Q. What analytical techniques are suitable for detecting and quantifying degradation products under stressed conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
